molecular formula C8H9FN2 B12333915 2-(Azetidin-3-yl)-6-fluoropyridine

2-(Azetidin-3-yl)-6-fluoropyridine

Cat. No.: B12333915
M. Wt: 152.17 g/mol
InChI Key: STRFWTPXZYRBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-6-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-6-fluoropyridine typically involves the formation of the azetidine ring followed by the introduction of the fluoropyridine moiety. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by standard hydrogenation procedures. The reaction conditions often include the use of alkylated phosphonates and N-Boc-azetidin-3-one, with subsequent hydrogenation and optical resolution steps to obtain the desired enantiomers.

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and improving yield through catalytic and microwave-assisted reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-6-fluoropyridine undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxetanes or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the fluoropyridine moiety or the azetidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially on the fluoropyridine ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2-(Azetidin-3-yl)-6-fluoropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is a precursor in the synthesis of pharmacologically active molecules, particularly in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-6-fluoropyridine involves its interaction with specific molecular targets. The azetidine ring and fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine moiety in 2-(Azetidin-3-yl)-6-fluoropyridine.

    Fluoropyridine: Pyridine rings substituted with fluorine atoms, similar to the fluoropyridine moiety.

    2-Azetidinone: A β-lactam ring structure, which is a common scaffold in medicinal chemistry.

Uniqueness

This compound is unique due to the combination of the azetidine ring and the fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

2-(azetidin-3-yl)-6-fluoropyridine

InChI

InChI=1S/C8H9FN2/c9-8-3-1-2-7(11-8)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

STRFWTPXZYRBJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.